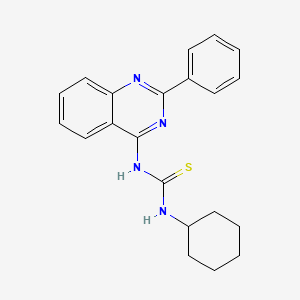![molecular formula C19H25N3O2S B14245863 N-[(1S,2S)-2-amino-1,2-diphenylethyl]piperidine-1-sulfonamide CAS No. 515172-79-9](/img/structure/B14245863.png)
N-[(1S,2S)-2-amino-1,2-diphenylethyl]piperidine-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1S,2S)-2-amino-1,2-diphenylethyl]piperidine-1-sulfonamide is a chemical compound with the molecular formula C19H25N3O2S and a molecular weight of 359.486 g/mol . This compound features a piperidine ring, a sulfonamide group, and a chiral center, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,2S)-2-amino-1,2-diphenylethyl]piperidine-1-sulfonamide typically involves the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the sulfonamide group: This step usually involves the reaction of the piperidine derivative with a sulfonyl chloride in the presence of a base.
Chiral resolution: The final product is obtained by resolving the racemic mixture into its enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[(1S,2S)-2-amino-1,2-diphenylethyl]piperidine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
N-[(1S,2S)-2-amino-1,2-diphenylethyl]piperidine-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1S,2S)-2-amino-1,2-diphenylethyl]piperidine-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the natural substrate, while the piperidine ring may interact with receptors or ion channels. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-[(1S,2S)-2-amino-1,2-diphenylethyl]methanesulfonamide
- N-[(1S,2S)-2-amino-1,2-diphenylethyl]piperidine-1-sulfonamide derivatives
Uniqueness
This compound is unique due to its specific combination of a piperidine ring and a sulfonamide group, which imparts distinct chemical and biological properties. Its chiral center also adds to its uniqueness, allowing for enantioselective interactions with biological targets .
Properties
CAS No. |
515172-79-9 |
|---|---|
Molecular Formula |
C19H25N3O2S |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
N-[(1S,2S)-2-amino-1,2-diphenylethyl]piperidine-1-sulfonamide |
InChI |
InChI=1S/C19H25N3O2S/c20-18(16-10-4-1-5-11-16)19(17-12-6-2-7-13-17)21-25(23,24)22-14-8-3-9-15-22/h1-2,4-7,10-13,18-19,21H,3,8-9,14-15,20H2/t18-,19-/m0/s1 |
InChI Key |
YKMNMUDKPVHDEW-OALUTQOASA-N |
Isomeric SMILES |
C1CCN(CC1)S(=O)(=O)N[C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]imidazolidin-2-one](/img/structure/B14245784.png)

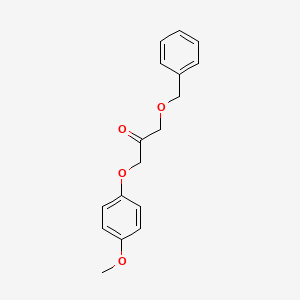
![6H-1,2,3,4,5-Pentathiepino[6,7-b]indole, 6-methyl-](/img/structure/B14245801.png)
![N-[2-(Chloroimino)propanoyl]-L-phenylalanine](/img/structure/B14245802.png)
![4-[2-Ethyl-4-(3-propylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14245809.png)
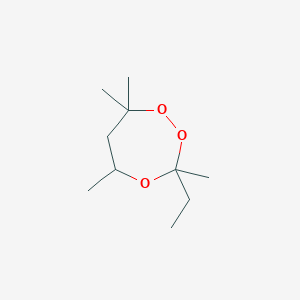
![3-Pyridinecarboxamide, 6-[(2-amino-2-methylpropyl)amino]-N,N-dimethyl-](/img/structure/B14245822.png)
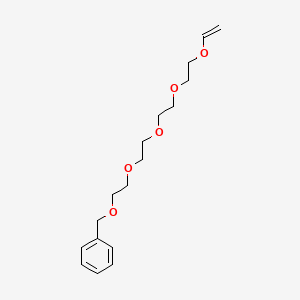
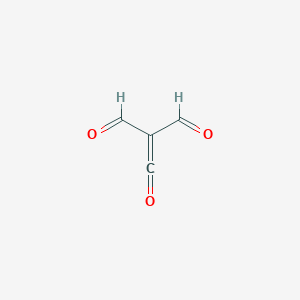
![N-[(1S)-1-(3-Methylphenyl)ethyl]acetamide](/img/structure/B14245837.png)
![Piperazine, 1-benzoyl-4-[(4,7-dimethoxy-1H-indol-3-yl)oxoacetyl]-](/img/structure/B14245842.png)
